molecular formula C14H23N3O B3000282 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol CAS No. 2309307-78-4

2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol

Cat. No. B3000282
CAS RN: 2309307-78-4
M. Wt: 249.358
InChI Key: SPRCVGDRABNUQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino groups and pyridine rings, which are key components of the compound . For instance, the synthesis of 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones involves enamination of 2-methyl-4-pyrones with DMF-DMA, which could be a relevant reaction for the synthesis of the target compound . Additionally, the preparation of methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate from methyl N-(benzyloxycarbonyl)glycinate and t-butoxybis(dimethylamino)methane indicates the use of dimethylamino groups in synthesis reactions .

Molecular Structure Analysis

The molecular structure of compounds containing dim

Scientific Research Applications

1. Versatile Substrate for Cycloaddition and Michael-Type Reactions

The compound 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, which is structurally related to 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, is noted for its ability to undergo formal [4+2] cycloaddition reactions with electron-deficient olefins. This reaction yields pyrido[2,3-d]pyrimidines and, through Michael addition, leads to pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh et al., 1988).

2. Use in Peptide Chemistry

In peptide chemistry, the 2-(diphenylphosphino)ethyl group, which includes a structure similar to the compound , serves as a carboxyl-protecting group. It is easily introduced by esterification and is stable under standard conditions for peptide synthesis. The deprotection occurs under mild conditions, showcasing its utility in complex organic syntheses (Chantreux et al., 1984).

3. Synthesis of Heterocyclic Systems

Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol, has been used in synthesizing various heterocyclic systems. These include pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. The versatility of this compound in synthesizing diverse heterocyclic structures highlights the potential of related compounds in organic synthesis (Toplak et al., 1999).

4. Development of Fluorescent Probes

Polythiophene-based conjugated polymers with structures resembling 2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol have been synthesized and used as fluorescent probes. These polymers exhibit high selectivity and sensitivity toward certain metal ions like Hg2+ and Cu2+ in aqueous solutions, demonstrating their potential in chemical sensing and environmental monitoring (Guo et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. DMAP, a related compound, is known to act as a nucleophilic catalyst in a variety of reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, 2-(Methylamino)pyridine, a related compound, is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name

2-[[2-(dimethylamino)pyridin-4-yl]methylamino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-17(2)14-9-11(7-8-15-14)10-16-12-5-3-4-6-13(12)18/h7-9,12-13,16,18H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRCVGDRABNUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)CNC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(Dimethylamino)pyridin-4-yl)methyl)amino)cyclohexan-1-ol

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